molecular formula C25H22N2O5S B11679028 methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11679028
M. Wt: 462.5 g/mol
InChI Key: LQDWXESPUJQEIJ-MOSHPQCFSA-N
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Description

Methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and various functional groups such as acetyloxy, methyl, and benzylidene. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole and pyrimidine precursors, followed by their fusion to form the thiazolopyrimidine core. The introduction of the acetyloxy, methyl, and benzylidene groups is achieved through various organic reactions such as esterification, alkylation, and condensation reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine compounds, such as:

Properties

Molecular Formula

C25H22N2O5S

Molecular Weight

462.5 g/mol

IUPAC Name

methyl (2Z)-5-(4-acetyloxyphenyl)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H22N2O5S/c1-14-5-7-17(8-6-14)13-20-23(29)27-22(18-9-11-19(12-10-18)32-16(3)28)21(24(30)31-4)15(2)26-25(27)33-20/h5-13,22H,1-4H3/b20-13-

InChI Key

LQDWXESPUJQEIJ-MOSHPQCFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)OC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)OC(=O)C

Origin of Product

United States

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